Retinoyl b-glucuronide, also known as 13-cis-retinoate, belongs to the class of organic compounds known as diterpene glycosides. These are diterpenoids in which an isoprene unit is glycosylated. Retinoyl b-glucuronide is considered to be a practically insoluble (in water) and relatively neutral molecule. Retinoyl b-glucuronide has been found throughout most human tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, retinoyl b-glucuronide is primarily located in the cytoplasm, membrane (predicted from logP) and endoplasmic reticulum. Retinoyl b-glucuronide can be biosynthesized from all-trans-retinoic acid through the action of the enzyme UDP-glucuronosyltransferase 1-1. In humans, retinoyl b-glucuronide is involved in the retinol metabolism pathway. Retinoyl b-glucuronide is also involved in the metabolic disorder called vitamin a deficiency.
1-O-all-trans-retinoyl-beta-glucuronic acid is a retinoid that is retinoic acid in which the carboxy proton has been replaced by a beta-D-glucuronyl residue. It has a role as a human metabolite. It is a member of glucuronic acids and a retinoid. It derives from an all-trans-retinoic acid. It is a conjugate acid of a 1-O-(all-trans-retinoyl)-beta-D-glucuronate.
Retinoyl beta-glucuronide
CAS No.: 401-10-5
Cat. No.: VC20764796
Molecular Formula: C26H36O8
Molecular Weight: 476.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 401-10-5 |
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Molecular Formula | C26H36O8 |
Molecular Weight | 476.6 g/mol |
IUPAC Name | (2S,3S,4S,5R,6S)-6-[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Standard InChI | InChI=1S/C26H36O8/c1-15(11-12-18-17(3)10-7-13-26(18,4)5)8-6-9-16(2)14-19(27)33-25-22(30)20(28)21(29)23(34-25)24(31)32/h6,8-9,11-12,14,20-23,25,28-30H,7,10,13H2,1-5H3,(H,31,32)/b9-6+,12-11+,15-8+,16-14+/t20-,21-,22+,23-,25+/m0/s1 |
Standard InChI Key | MTGFYEHKPMOVNE-NEFMKCFNSA-N |
Isomeric SMILES | CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)/C)/C |
SMILES | CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C)C |
Canonical SMILES | CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C)C |
Retinoyl beta-glucuronide is a water-soluble metabolite of vitamin A formed by the conjugation of retinoic acid with glucuronic acid via a β-glycosidic bond. This compound serves as both a detoxification product and a biologically active retinoid, demonstrating therapeutic potential with reduced toxicity compared to retinoic acid .
Biosynthesis and Metabolism
Synthesis Pathways
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Formed in hepatic microsomes via UDP-glucuronosyltransferase-mediated conjugation of retinoic acid with glucuronic acid .
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Chemically synthesized with 79% yield using tetrabutylammonium glucuronate and retinoic acid derivatives .
Metabolic Fate
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Rapidly excreted in bile (12% of administered dose in rats within 12 hours) .
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Serum concentrations in humans:
Compound Mean Concentration (ng/mL) Range (ng/mL) Retinoyl beta-glucuronide 2.42 1.5–5.1 Retinoic acid 1.80 1.0–3.2
Biological Activity
Comparative Bioactivity
Property | Retinoyl Beta-Glucuronide | Retinoic Acid |
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Acne treatment efficacy | Comparable | High |
Skin irritation | Minimal | Significant |
Teratogenicity (rats) | Dose-dependent | High |
Serum half-life | Shorter | Longer |
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Maintains growth in vitamin A-deficient rats at 50% efficacy of retinol .
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Converts to retinoic acid in vitamin A-deficient rats but remains stable in sufficient individuals .
Therapeutic Applications
Dermatology
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Topical application shows efficacy comparable to retinoic acid in treating acne, with reduced erythema and peeling .
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Tested at concentrations up to 1.6% in swine models without significant irritation .
Oncology
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Investigated for anticancer properties due to:
Toxicity Profile
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